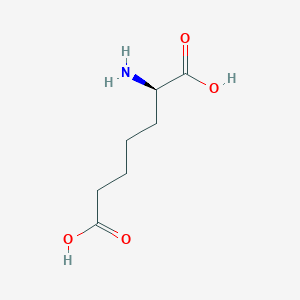

(R)-2-Aminoheptanedioic acid

Description

Fundamental Classification and Significance within Non-Proteinogenic α-Amino Acids

(R)-2-Aminoheptanedioic acid belongs to the class of organic compounds known as alpha-amino acids, where an amino group is attached to the carbon atom adjacent to a carboxylate group. hmdb.cahmdb.ca Specifically, it is a derivative of heptanedioic acid, with an amino group substituting a hydrogen at the second carbon position. nih.govcontaminantdb.caebi.ac.uk Unlike the 22 proteinogenic amino acids that are encoded in the genome for protein synthesis, this compound is classified as a non-proteinogenic amino acid. wikipedia.org

Non-proteinogenic amino acids, numbering over 140 naturally occurring variants, are not incorporated into proteins during translation but play other significant roles. wikipedia.org For instance, 2-aminoheptanedioic acid is a known component of the cell wall peptidoglycan in some bacteria, highlighting its importance as a bacterial metabolite. nih.govebi.ac.uk These amino acids can act as intermediates in biosynthesis, components of bacterial cell walls, neurotransmitters, and toxins. wikipedia.org The study of non-proteinogenic amino acids like this compound is crucial for understanding alternative metabolic pathways and for the development of novel therapeutic agents.

Stereochemical Significance and Isomeric Forms in Biochemical Systems

The presence of a chiral center at the alpha-carbon means that 2-aminoheptanedioic acid can exist as two stereoisomers: this compound and (S)-2-aminoheptanedioic acid. sci-hub.st This stereochemistry is crucial in biological systems, as enzymes are highly specific to the three-dimensional structure of their substrates. The (S)-isomer, also referred to as L-2-aminopimelic acid, has been identified in organisms like the fern Asplenium wilfordii. nih.govwikidata.org

The separation and characterization of these enantiomers are essential for understanding their distinct biological roles. sci-hub.st Gas chromatography using chiral stationary phases is a powerful technique for separating derivatized amino acid enantiomers. sci-hub.st The specific configuration of the amino acid can significantly impact its biological activity and metabolic fate. For example, research into the enzymatic decarboxylation of 2-aminopimelic acid has shown that enzyme variants can exhibit different activities towards the different stereoisomers. researchgate.net

The broader family of 2-aminoheptanedioic acid includes the racemic mixture, often denoted as DL-2-aminopimelic acid, which contains equal amounts of the (R) and (S) enantiomers. nih.gov The distinct biological functions and occurrences of each isomer underscore the importance of stereospecific analysis in biochemical research.

Historical Context and Evolution of Research on Heptanedioic Acid Derivatives

The study of heptanedioic acid, also known as pimelic acid, and its derivatives has a history dating back to the 19th century. Pimelic acid was first isolated from oxidized fats. gerli.com The systematic investigation of pimelic acid derivatives, including amino-substituted forms, gained traction as chemists explored the properties and applications of medium-chain dicarboxylic acids.

Early research focused on the synthesis and basic chemical characterization of these compounds. The development of more advanced analytical techniques, such as chromatography and mass spectrometry, has enabled a deeper understanding of the structure, stereochemistry, and biological roles of heptanedioic acid derivatives. sci-hub.st

More recently, research has expanded to explore the potential of these compounds in various applications. For instance, derivatives of pimelic acid are involved in the biosynthesis of lysine (B10760008) and biotin. hmdb.ca The discovery of 2-aminoheptanedioic acid in the Murchison meteorite has also sparked interest in its potential role in prebiotic chemistry. researchgate.net The ongoing research into heptanedioic acid derivatives, including this compound, continues to reveal new insights into their biochemical significance and potential for technological and medical advancements. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-aminoheptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQLUIFNNFIIKC-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC(=O)O)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426485 | |

| Record name | (R)-2-Aminoheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32224-57-0 | |

| Record name | 2-Aminopimelic acid, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032224570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-Aminoheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINOPIMELIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13U6YET12C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Occurrence and Metabolic Pathways of 2 Aminoheptanedioic Acid

The study of endogenous metabolites, or metabolomics, has increasingly highlighted the presence of (R)-2-Aminoheptanedioic acid in a range of biological samples. Its detection across different life forms suggests potential roles in fundamental biological processes.

Detection in Mammalian Biofluids and Tissues: Insights from Metabolomics Studies

Biosynthetic and Catabolic Pathways

The metabolic pathways for this compound are not as well-defined as those for proteinogenic amino acids. However, its structural similarity to other dicarboxylic amino acids, such as 2-aminoadipic acid and diaminopimelic acid, provides clues to its potential metabolic origins.

It is hypothesized that the biosynthesis of 2-aminoheptanedioic acid may occur as a branch from the lysine (B10760008) biosynthetic pathway. Specifically, the pathway that proceeds through diaminopimelate in bacteria and plants could potentially be modified to produce 2-aminoheptanedioic acid. This could involve the action of enzymes with broader substrate specificity or the presence of dedicated enzymatic steps that are yet to be discovered.

The catabolism of this compound is also an area of ongoing research. It is likely that its degradation involves transamination to remove the amino group, followed by further oxidation of the carbon skeleton. The resulting intermediates could then enter central metabolic pathways such as the citric acid cycle. The specific enzymes and genetic regulation involved in these catabolic processes are yet to be fully elucidated.

Enzymatic Transformations and Pathway Interconnections

This compound is subject to several enzymatic transformations that connect its metabolism to other crucial cellular pathways. These transformations are key to understanding its biological roles.

This compound plays a significant role in the diaminopimelic acid (DAP) biosynthesis pathway in bacteria. glpbio.combachem.com DAP is an essential component of the peptidoglycan layer of the cell wall in many bacteria. nih.govcontaminantdb.cawikipedia.org

Research has shown that peptides containing 2-aminoheptanedioic acid can inhibit the biosynthesis of DAP. glpbio.combachem.com While this compound itself may not have antibacterial properties, its peptide derivatives can be transported into bacterial cells. ebi.ac.ukebi.ac.uk Once inside, these peptides are likely cleaved by intracellular peptidases, releasing high concentrations of 2-aminoheptanedioic acid into the cytoplasm. ebi.ac.ukebi.ac.uk This accumulation inhibits key enzymes in the DAP pathway, such as succinyl-CoA:tetrahydrodipicolinate-N-succinyltransferase, leading to a disruption of cell wall synthesis and exerting an antibacterial effect. ebi.ac.ukebi.ac.uk The antibacterial action of these peptides can be reversed by the addition of DAP or a DAP-containing peptide, confirming the inhibitory mechanism. ebi.ac.uk

2-Aminoheptanedioic acid can undergo decarboxylation, a chemical reaction that removes a carboxyl group. smolecule.com This process can be catalyzed by enzymes such as α-keto acid decarboxylases or α-aminodicarboxylate decarboxylases. google.comgoogle.com The decarboxylation of 2-aminoheptanedioic acid is of particular interest in metabolic engineering for the production of valuable chemicals. For instance, the decarboxylation of its corresponding α-keto acid, 2-ketoheptanedioic acid, can lead to the formation of 6-aminocaproic acid, a precursor to nylon-6. researchgate.net

Enzymes like diaminopimelate decarboxylase have been engineered to catalyze the decarboxylation of 2-aminoheptanedioic acid. researchgate.net Additionally, chemical methods for decarboxylation exist, which may involve heating in the presence of a catalyst. google.com

Integration within Global Metabolic Networks

This compound is integrated into the broader metabolic network of organisms, and its levels can be indicative of certain physiological or pathological states.

Studies have observed altered levels of 2-aminoheptanedioic acid in various disease states, suggesting its potential as a biomarker. For example, metabolomic analyses have revealed differences in the levels of 2-aminoheptanedioic acid in patients with certain types of lymphoma, such as Diffuse Large B-cell Lymphoma (DLBCL) and Chronic Lymphocytic Leukemia (CLL), when compared to healthy individuals. mdpi.com In these cases, 2-aminoheptanedioic acid was found to be less abundant in the plasma of lymphoma patients. mdpi.com

Conversely, elevated levels of its homologous compound, 2-aminoadipic acid, have been noted in prostate cancer and have been proposed as a biomarker for glioblastoma aggressiveness. mdpi.com Higher levels of 2-aminoheptanedioic acid have also been found in the cerebrospinal fluid of glioblastoma patients and in fecal samples from individuals with colorectal cancer. mdpi.comhmdb.ca Furthermore, changes in the levels of 2-aminoheptanedioic acid have been observed in the urine of patients with cisplatin-induced acute kidney injury. uwo.ca

Table 1: Altered Levels of 2-Aminoheptanedioic Acid in Disease

| Disease State | Sample Type | Observed Change in 2-Aminoheptanedioic Acid Levels |

| Diffuse Large B-cell Lymphoma (DLBCL) | Plasma | Decreased |

| Chronic Lymphocytic Leukemia (CLL) | Plasma | Decreased |

| Glioblastoma | Cerebrospinal Fluid | Increased |

| Colorectal Cancer | Feces | Increased |

| Cisplatin-Induced Acute Kidney Injury | Urine | Altered |

The gut microbiota, the vast community of microorganisms residing in the digestive tract, plays a crucial role in the metabolism of various compounds, including amino acids. nih.govnih.gov The gut microbiota can both synthesize and degrade amino acids, influencing their systemic levels in the host. nih.govnih.gov While direct evidence for the synthesis of this compound by gut microbiota is still emerging, it is known that these microbes can produce a wide array of metabolites from dietary components. frontiersin.org Given that 2-aminoheptanedioic acid is a bacterial metabolite, it is plausible that the gut microbiota contributes to its presence in the host. smolecule.comnih.gov The composition and metabolic activity of the gut microbiota are influenced by diet, which in turn can affect the production of microbial metabolites like 2-aminoheptanedioic acid. frontiersin.org

Origin as a Secondary Metabolite and Incomplete Metabolic Products

This compound is considered a secondary metabolite. hmdb.ca Secondary metabolites are compounds that are not essential for the basic survival of an organism but may have roles in defense, signaling, or other specialized functions. hmdb.ca In some instances, these molecules may arise from the incomplete metabolism of other secondary metabolites. hmdb.ca

The compound has been detected in various natural sources, including plants like Indigofera hirsuta and Indigofera schimperi, as well as in certain foods and beverages. nih.govhmdb.ca Its presence in these sources suggests it may serve as a biomarker for the consumption of these products. hmdb.ca

Advanced Synthetic Methodologies for R 2 Aminoheptanedioic Acid and Its Stereoisomers

Enantioselective Synthesis Strategies for Chiral Control

The establishment of the chiral center at the α-carbon of 2-aminoheptanedioic acid with the desired (R)-configuration is the primary challenge in its synthesis. Various enantioselective strategies have been developed to achieve high levels of stereocontrol. These methods often employ chiral auxiliaries, asymmetric catalysis, or substrate-controlled diastereoselective reactions.

One common approach involves the use of chiral auxiliaries , which are temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. For instance, Evans' oxazolidinone auxiliaries can be acylated with a protected heptanedioic acid derivative. Subsequent asymmetric alkylation or amination of the α-position, controlled by the chiral auxiliary, can establish the desired stereocenter. The auxiliary is then cleaved under mild conditions to afford the enantiomerically enriched amino acid.

Asymmetric catalysis offers a more atom-economical approach by using a chiral catalyst to generate the stereocenter. For example, transition metal catalysts bearing chiral ligands can catalyze the asymmetric hydrogenation of a suitable prochiral precursor, such as an α-enamino ester or a dehydroamino acid derivative. The choice of catalyst and reaction conditions is critical to achieving high enantiomeric excess (ee).

Another strategy is substrate-controlled diastereoselective synthesis , where a chiral center already present in the starting material directs the formation of a new stereocenter. This can be achieved through various reactions, including Michael additions to chiral acceptors or alkylations of chiral enolates.

Table 3.1.1: Comparison of Enantioselective Synthesis Strategies

| Strategy | Key Principle | Typical Reagents/Catalysts | Advantages | Disadvantages |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to control stereochemistry. | Evans' oxazolidinones, Schöllkopf bis-lactim ethers | High diastereoselectivity, reliable methods | Requires additional steps for attachment and removal of the auxiliary, not atom-economical |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity. | Chiral phosphine (B1218219) ligands (e.g., BINAP) with Rh or Ru, organocatalysts | High catalytic efficiency, atom-economical | Catalyst development can be challenging and expensive, may require optimization for specific substrates |

| Substrate-Controlled | An existing stereocenter in the substrate directs the formation of a new one. | Chiral starting materials (e.g., from the chiral pool) | Predictable stereochemical outcome | Limited by the availability of suitable chiral starting materials |

Flow Chemistry and Continuous Synthesis Approaches

The principles of flow chemistry are increasingly being applied to the synthesis of chiral molecules, including amino acids, offering advantages in terms of safety, scalability, and process control. In a continuous flow setup, reagents are pumped through a series of reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This high level of control can lead to improved yields, selectivities, and product purity compared to traditional batch processes.

For the synthesis of (R)-2-aminoheptanedioic acid, a multi-step sequence could be translated into a continuous flow process. For example, the formation of a key intermediate, its subsequent asymmetric transformation, and deprotection steps could be performed in a telescoped fashion, minimizing manual handling and isolation of intermediates. The use of immobilized catalysts or reagents in packed-bed reactors is a key feature of many flow chemistry applications. This allows for easy separation of the catalyst from the product stream and enables catalyst recycling, which is particularly important for expensive chiral catalysts.

The enhanced heat and mass transfer in microreactors can be beneficial for highly exothermic or fast reactions that are difficult to control in batch. Furthermore, the small reactor volumes enhance safety when working with hazardous reagents or intermediates.

Table 3.2.1: Potential Advantages of Flow Synthesis for this compound

| Parameter | Advantage in Flow Chemistry | Implication for Synthesis |

| Temperature Control | Precise and rapid heating/cooling | Improved selectivity and reduced side reactions |

| Mixing | Efficient and reproducible | Faster reaction rates and higher yields |

| Safety | Small reaction volumes, contained system | Safer handling of reactive intermediates and reagents |

| Scalability | "Scaling out" by running multiple reactors in parallel | Easier transition from laboratory to production scale |

| Automation | Continuous operation with minimal supervision | Increased efficiency and reproducibility |

Chemoenzymatic Synthesis and Biocatalytic Routes

Biocatalysis offers a powerful and environmentally friendly approach to the synthesis of chiral compounds. Enzymes operate under mild conditions, often in aqueous media, and exhibit high enantio- and regioselectivity. Chemoenzymatic routes combine the advantages of both chemical synthesis and biocatalysis.

For the synthesis of this compound, several enzymatic approaches can be envisioned. Transaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. A suitable α-keto heptanedioic acid precursor could be stereoselectively aminated using an (R)-selective transaminase to yield the desired product. The equilibrium of this reaction can be driven towards the product side by using a suitable amino donor, such as isopropylamine, which is converted to acetone (B3395972) and removed from the reaction mixture.

Lipases are another class of versatile enzymes that can be used for the kinetic resolution of racemic mixtures. A racemic ester of 2-aminoheptanedioic acid could be selectively hydrolyzed by a lipase (B570770), leading to the separation of the two enantiomers. For example, the lipase could preferentially hydrolyze the (S)-ester, leaving the desired (R)-ester unreacted, which can then be separated and deprotected.

The development of these biocatalytic routes often involves screening of enzyme libraries to identify a catalyst with the desired activity and selectivity for the specific substrate. Protein engineering can be further employed to optimize the enzyme's performance.

Table 3.3.1: Potential Biocatalytic Routes to this compound

| Enzyme Class | Reaction Type | Substrate | Key Advantage |

| Transaminases | Asymmetric amination | α-keto heptanedioic acid | Direct formation of the chiral amine with high enantioselectivity |

| Lipases | Kinetic resolution | Racemic ester of 2-aminoheptanedioic acid | Separation of enantiomers from a racemic mixture |

| Acylases | Kinetic resolution | Racemic N-acyl-2-aminoheptanedioic acid | Enantioselective deacylation to yield the desired amino acid |

Incorporation into Complex Molecular Architectures and Biomimetic Systems

This compound, as a non-proteinogenic amino acid, can serve as a valuable building block for the construction of complex molecular architectures with tailored properties. Its incorporation into peptides can lead to the formation of peptidomimetics with enhanced stability towards proteolytic degradation and potentially novel biological activities. The dicarboxylic acid nature of this amino acid allows for the introduction of unique structural constraints or additional points for further functionalization.

In the design of biomimetic systems , this compound can be used to mimic or modulate biological interactions. For instance, it could be incorporated into synthetic receptors designed to bind specific biological targets. The defined stereochemistry and the presence of two carboxylic acid groups can play a crucial role in establishing specific non-covalent interactions, such as hydrogen bonding and salt bridges, with the target molecule.

The synthesis of peptides and other complex molecules containing this compound typically involves standard solid-phase or solution-phase peptide synthesis methodologies. The amino and the two carboxyl groups need to be appropriately protected with orthogonal protecting groups to allow for selective deprotection and coupling reactions. The choice of protecting groups and coupling reagents is critical to avoid side reactions and ensure the integrity of the chiral center.

The incorporation of such unnatural amino acids opens up new avenues for the design of novel therapeutics, catalysts, and materials with programmed functions and structures.

Structural Modifications and Derivative Research of R 2 Aminoheptanedioic Acid

Synthesis and Research Utility of Fluorinated Analogues

The introduction of fluorine into amino acids can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, making fluorinated analogues valuable tools in chemical biology and drug discovery. rsc.org Synthetic strategies for creating fluorinated amino acids generally fall into two categories: using fluorinated building blocks or direct fluorination/fluoroalkylation of the amino acid or its precursors. rsc.org

One notable example is the synthesis of α-trifluoromethyl-2-aminoheptanedioic acid (α-TfmPim). fu-berlin.de This synthesis can be achieved by utilizing α-trifluoromethylated pyruvate (B1213749) as a starting material, which is then subjected to alkylation. fu-berlin.de Chiral Ni(II) complexes have also proven effective for the asymmetric synthesis of a wide range of fluorinated amino acids, providing access to enantiomerically pure products. nih.gov The research utility of these fluorinated analogues is broad, leveraging the unique properties of fluorine. mdpi.com The high sensitivity of the ¹⁹F nucleus in NMR spectroscopy makes these compounds excellent probes for in-cell and in vivo studies. mdpi.com Furthermore, the incorporation of fluorine can introduce conformational constraints and increase hydrolytic stability in peptides. mdpi.com

| Fluorination Strategy | Key Reagents/Intermediates | Typical Application/Utility |

| Alkylation of Fluorinated Precursors | α-Trifluoromethylated pyruvate | Synthesis of α-trifluoromethylated amino acids like α-TfmPim. fu-berlin.de |

| Asymmetric Synthesis via Chiral Complexes | Chiral Ni(II) complexes, fluorinated alkyl iodides | Gram-scale synthesis of various fluorinated amino acids with high enantiomeric purity. nih.gov |

| Direct C-H Fluorination | Selectfluor®, Decatungstate photocatalysts (e.g., TBADT) | Late-stage functionalization of amino acid precursors with stereocontrol. mdpi.com |

| Nucleophilic Fluorination | Amine-HF complexes, nucleophilic fluoride (B91410) sources | Ring-opening of chiral aziridine (B145994) precursors to install fluorine with high regio- and stereoselectivity. mdpi.com |

Design and Biochemical Applications of Peptide Conjugates and Peptidomimetics

(R)-2-Aminoheptanedioic acid is a non-proteinogenic amino acid that can be incorporated into peptides to create novel conjugates and peptidomimetics with enhanced properties. google.com Peptidomimetics are molecules designed to mimic natural peptides but often exhibit improved stability against enzymatic degradation, better bioavailability, and enhanced receptor selectivity or potency. d-nb.info The dicarboxylic acid nature of 2-aminoheptanedioic acid makes it a suitable residue for creating linkages or acting as a scaffold in more complex molecular designs. google.com

Peptide-drug conjugates (PDCs) represent a significant application, where a peptide sequence is used to target a specific tissue or cell type, delivering a covalently attached therapeutic agent. beilstein-journals.org The synthesis of such conjugates often employs chemo-selective reactions, such as the Huisgen cycloaddition or "click chemistry," which involves the reaction between an azide (B81097) and an alkyne to form a stable triazole linkage. nih.gov This allows for the efficient and specific connection of a peptide containing this compound (appropriately functionalized) to another molecule, such as a drug or an oligonucleotide. nih.gov The development of phosphopeptide conjugates with molecules that facilitate cellular uptake is an emerging strategy for creating new therapeutic possibilities. nih.gov

| Application Area | Role of this compound | Potential Biochemical Utility |

| Peptidomimetics | Unnatural amino acid building block. d-nb.info | Creating peptides with increased metabolic stability and controlled conformations. nih.gov |

| Peptide-Drug Conjugates (PDCs) | Scaffold for drug attachment or part of the targeting peptide sequence. | Targeted delivery of therapeutic agents to specific cells or tissues. beilstein-journals.org |

| Peptide-Nucleic Acid Conjugates | Linker or scaffold connecting the peptide and nucleic acid moieties. nih.gov | Development of gene silencing therapies or tools for studying protein-nucleic acid interactions. |

| STAT Signaling Inhibition | Component of phosphopeptides or peptidomimetics designed to inhibit STAT dimerization. nih.gov | Therapeutic intervention in diseases characterized by aberrant STAT signaling, such as cancer and inflammatory conditions. nih.gov |

Conformationally Restricted Analogues for Ligand Design and Structural Studies

Constraining the conformational flexibility of a molecule is a powerful strategy in drug design to enhance binding affinity and selectivity for a specific biological target. nih.gov By locking a molecule into its bioactive conformation, the entropic penalty of binding is reduced. For amino acids like this compound, conformational restriction can be achieved through various synthetic approaches, such as side-chain cyclization or incorporation into a macrocyclic peptide structure. nih.gov

One key application is in the stabilization of α-helical peptides. google.com this compound can be used as a "flanking residue" in a peptide sequence. google.com Its side-chain carboxyl group can be used to form a covalent, amide-bond linkage with the side chain of another amino acid (e.g., one with an amino group side chain like lysine) positioned at a specific interval (e.g., i, i+4) in the peptide sequence. google.com This process, known as peptide stapling, locks the peptide into an α-helical conformation, which can be crucial for mediating protein-protein interactions. google.com.na These conformationally restricted analogues serve as invaluable tools for structural studies, helping to elucidate the precise three-dimensional requirements for ligand-receptor recognition. nih.gov

| Restriction Strategy | Method of Application to this compound | Purpose in Ligand Design |

| Side-Chain to Side-Chain Cyclization (Stapling) | The side-chain carboxyl group is linked to a side-chain amine or carboxyl group of another residue in the peptide. google.com | To stabilize α-helical secondary structures, enhancing binding to target proteins. google.com.na |

| Backbone Cyclization | Incorporation into a cyclic peptide structure where the N- and C-termini are linked. | To create globally constrained peptides with reduced flexibility and improved receptor selectivity. nih.gov |

| Incorporation of Rigid Scaffolds | The amino acid itself is modified to be part of a rigid ring system (e.g., piperidine, proline analogues). d-nb.info | To precisely control the torsion angles of the peptide backbone, mimicking specific secondary structures like β-turns. nih.gov |

Isotopic Labeling Strategies for Tracer and Mechanistic Investigations

Isotopic labeling, the replacement of an atom in a molecule with one of its isotopes, is a fundamental technique for tracing the metabolic fate of compounds and elucidating reaction mechanisms. nih.gov this compound can be synthesized with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) to facilitate these studies. campro-webshop.eu

In metabolic tracer studies, an isotopically labeled compound is introduced into a biological system, and its journey through various metabolic pathways is monitored. researchgate.net Analytical techniques like mass spectrometry or NMR spectroscopy can distinguish the labeled compound and its metabolites from their unlabeled counterparts. This approach has been used to study amino acid metabolism and has been applied in research that identified 2-aminoheptanedioic acid in biological samples. researchgate.netresearchgate.net For instance, tracer studies using ¹³C-labeled glucose have been employed to investigate metabolic switching in lymphoma cell lines, a context where 2-aminoheptanedioic acid was also detected. researchgate.net

Furthermore, labeling with positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F) is critical for developing tracers for Positron Emission Tomography (PET), a powerful in vivo imaging technique. google.com While direct labeling of this compound for PET has not been extensively detailed, the inclusion of non-natural amino acids in peptides for PET tracer development is a known strategy. google.com

| Isotope | Type | Common Application in Amino Acid Research |

| Carbon-13 (¹³C) | Stable | Metabolic flux analysis; tracing the carbon skeleton through biochemical pathways. researchgate.net |

| Nitrogen-15 (¹⁵N) | Stable | Studying amino acid balance, protein synthesis, and nitrogen metabolism. nih.gov |

| Deuterium (²H) | Stable | Mechanistic studies (kinetic isotope effects); metabolic tracers. campro-webshop.eu |

| Fluorine-18 (¹⁸F) | Radioactive (Positron Emitter) | Development of radiotracers for Positron Emission Tomography (PET) imaging. google.com |

Advanced Analytical Methodologies for Characterization and Quantification of 2 Aminoheptanedioic Acid

Mass Spectrometry-Based Techniques (LC-MS/MS, GC-MS)

Mass spectrometry (MS) coupled with chromatographic separation is a cornerstone for the analysis of small molecules like (R)-2-Aminoheptanedioic acid from biological samples. The high sensitivity and selectivity of MS allow for the detection and quantification of metabolites at very low concentrations.

Metabolomics, the comprehensive study of metabolites in a biological system, can be broadly categorized into untargeted and targeted approaches. Both are instrumental in studying 2-Aminoheptanedioic acid.

Untargeted Metabolomics: This approach aims to measure as many metabolites as possible in a sample to obtain a broad metabolic snapshot. nih.govthermofisher.com In the context of this compound, untargeted metabolomics can help in identifying its presence in various biological samples and discovering novel metabolic pathways it might be involved in. nih.govmdpi.comillinois.edu Techniques like high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) or gas chromatography (GC) are typically employed. For instance, an untargeted analysis of plasma might reveal altered levels of dicarboxylic acids, including 2-aminoheptanedioic acid, in certain disease states. nih.gov

Targeted Metabolomics: This method focuses on the quantitative measurement of a predefined set of metabolites. mayo.eduhelmholtz-munich.de For this compound, a targeted LC-MS/MS method would be developed to specifically measure its concentration with high accuracy and precision. mayo.edunih.govnih.gov This is essential for validating biomarkers and for detailed pathway analysis. helmholtz-munich.de These targeted assays often use isotopically labeled internal standards to ensure accurate quantification. mayo.edu

The general workflow for both approaches involves sample preparation (e.g., protein precipitation, extraction), chromatographic separation, mass spectrometric detection, and data analysis. nih.govmdpi.com

Table 1: Comparison of Untargeted and Targeted Metabolomics for 2-Aminoheptanedioic Acid Analysis

| Feature | Untargeted Metabolomics | Targeted Metabolomics |

|---|---|---|

| Goal | Comprehensive metabolic profiling, hypothesis generation. nih.gov | Accurate quantification of specific metabolites, hypothesis testing. mayo.eduhelmholtz-munich.de |

| Selectivity | Broad | High |

| Sensitivity | Moderate to High | High to Very High |

| Typical Platform | LC-HRMS, GC-HRMS thermofisher.com | LC-MS/MS (Triple Quadrupole), GC-MS/MS mayo.edumdpi.com |

| Application for 2-Aminoheptanedioic Acid | Discovery of its presence and correlation with other metabolites. | Precise concentration determination in various biofluids. nih.gov |

In quantitative mass spectrometry, an internal standard is a compound added to a sample in a known amount to enable the quantification of an analyte. sigmaaldrich.com An ideal internal standard has physicochemical properties very similar to the analyte. For the quantification of this compound, a stable isotope-labeled version, such as this compound-d5 or ¹³C₇, would be the gold standard. nih.gov

The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the unlabeled analyte and experiences similar ionization efficiency and matrix effects in the MS source. nih.govnih.gov This allows for the correction of variations that can occur during sample preparation and analysis, leading to highly accurate and precise quantification. nih.gov While non-isotope-labeled internal standards can be used, they may not perfectly mimic the behavior of the analyte, potentially leading to less accurate results. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomic Fingerprinting

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for metabolomic analysis. nih.gov ¹H-NMR spectroscopy can provide a "fingerprint" of all the proton-containing metabolites in a biological sample. d-nb.infospringernature.com This fingerprint provides a snapshot of the metabolic state of the organism.

For the analysis of this compound, ¹H-NMR can be used to identify its characteristic proton signals in a complex mixture, such as urine or plasma extracts. mdpi.com While generally less sensitive than MS, NMR is highly quantitative and reproducible, and requires minimal sample preparation. nih.govd-nb.info Two-dimensional NMR techniques, such as ¹H-¹³C HSQC, can be employed for more accurate metabolite identification by resolving overlapping signals in the ¹H spectrum. mdpi.com

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC) for Chiral Resolution and Analysis

Since 2-Aminoheptanedioic acid is a chiral molecule, separating its enantiomers, (R)- and (S)-2-Aminoheptanedioic acid, is often necessary to understand its specific biological activity. Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for the chiral resolution of amino acids. ciac.jl.cnnih.govnih.gov

In CE, chiral selectors, such as cyclodextrins, are added to the background electrolyte. ciac.jl.cnmdpi.com These selectors form transient diastereomeric complexes with the enantiomers of 2-Aminoheptanedioic acid, leading to different migration times and thus, separation. The choice of cyclodextrin (B1172386) and the optimization of experimental parameters like pH, voltage, and temperature are critical for achieving baseline separation. ciac.jl.cn

Micellar Electrokinetic Chromatography (MEKC), a mode of CE, utilizes micelles as a pseudostationary phase, which can also be modified with chiral selectors to enhance enantiomeric separation.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Separation and Kinetic Studies

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the separation of amino acids. halocolumns.com For the chiral separation of this compound, chiral stationary phases (CSPs) are commonly employed. yakhak.orgnih.govresearchgate.net These columns contain a chiral selector covalently bonded to the stationary phase. The enantiomers of 2-Aminoheptanedioic acid interact differently with the CSP, leading to different retention times. mdpi.comresearchgate.net

Alternatively, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be separated on a standard (achiral) HPLC column. researchgate.net HPLC and UPLC systems coupled to detectors like UV or MS are also invaluable for kinetic studies, allowing for the monitoring of the formation or degradation of this compound over time in enzymatic assays or metabolic studies.

Table 2: Chiral Separation Techniques for 2-Aminoheptanedioic Acid

| Technique | Principle | Advantages | Common Chiral Selectors/Phases |

|---|---|---|---|

| Capillary Electrophoresis (CE) | Differential migration of diastereomeric complexes in an electric field. nih.gov | High efficiency, low sample and reagent consumption. | Cyclodextrins, macrocyclic antibiotics. ciac.jl.cnnih.gov |

| HPLC/UPLC with Chiral Stationary Phase (CSP) | Differential interaction of enantiomers with a chiral stationary phase. yakhak.orgnih.gov | Direct separation, wide applicability. | Polysaccharide-based (e.g., cellulose, amylose), macrocyclic antibiotic-based. yakhak.orgnih.gov |

| HPLC/UPLC with Chiral Derivatizing Agent | Conversion of enantiomers to diastereomers followed by separation on an achiral column. researchgate.net | Utilizes standard HPLC columns. | Marfey's reagent, o-phthalaldehyde (B127526) with a chiral thiol. |

Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

Beyond simple identification, advanced spectroscopic techniques are crucial for the detailed structural elucidation of this compound and its derivatives or metabolites. A combination of experimental and theoretical approaches is often employed for this purpose. nih.govresearchgate.net

For instance, after isolation of a novel metabolite of this compound, a suite of spectroscopic methods would be used to determine its complete structure. This includes:

High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition from the accurate mass measurement. thermofisher.com

Tandem Mass Spectrometry (MS/MS): To obtain fragmentation patterns that provide information about the molecule's substructures.

Multidimensional NMR Spectroscopy (e.g., COSY, HSQC, HMBC): To establish the connectivity of atoms within the molecule.

Infrared (IR) and Raman Spectroscopy: To identify functional groups present in the molecule. researchgate.net

Circular Dichroism (CD) Spectroscopy: To determine the stereochemistry of the molecule.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the theoretical spectra of proposed structures, which are then compared with the experimental data to confirm the structural assignment. nih.govresearchgate.net

Mechanistic Investigations and Biological Interactions of 2 Aminoheptanedioic Acid

Molecular Mechanisms in Bacterial Cell Wall Assembly Regulation

The bacterial cell wall is a vital structure, primarily composed of peptidoglycan (PG), which forms a mesh-like layer around the cytoplasmic membrane. mdpi.comnih.gov This polymer consists of long glycan strands made of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) units. libretexts.orgnih.gov Short peptide chains are attached to the NAM residues, and these peptides can be cross-linked to one another, providing the cell wall with its essential strength and rigidity to protect against osmotic pressure and maintain cell shape. mdpi.comnih.gov

The synthesis of peptidoglycan is a complex process that occurs in distinct stages. It begins in the cytoplasm with the synthesis of precursor molecules, which are then transported across the cytoplasmic membrane. nih.govmdpi.com In the final stage, outside the membrane, enzymes known as transglycosylases polymerize the glycan strands, and transpeptidases (often penicillin-binding proteins or PBPs) create the crucial peptide cross-links that give the wall its structural integrity. mdpi.comnih.gov This entire process is tightly regulated to coordinate with cell growth and division. mdpi.comresearchgate.net

While the general mechanism of bacterial cell wall assembly is well-understood, and the roles of various canonical and non-canonical amino acids in the peptide chains have been studied, the specific involvement or regulatory function of (R)-2-Aminoheptanedioic acid in this process is not documented in the available scientific literature.

Interactions with Enzyme Systems: Substrate Specificity and Inhibitory Potentials

The interaction between an enzyme and a molecule is governed by the principles of substrate specificity and potential inhibition. Substrate specificity refers to the ability of an enzyme to catalyze a reaction with a limited range of substrate molecules, a property dictated by the precise three-dimensional structure of its active site. slideshare.netcsjmu.ac.in Enzyme inhibition occurs when a molecule, an inhibitor, binds to an enzyme and decreases its activity. nih.gov Inhibition can be classified into several types, including competitive, where the inhibitor binds to the active site and competes with the substrate; non-competitive, where the inhibitor binds to an allosteric site; and uncompetitive, where the inhibitor binds only to the enzyme-substrate complex. khanacademy.orgamericanpeptidesociety.org

The kinetic parameters Vmax (maximum reaction rate) and Km (Michaelis constant, related to substrate affinity) are altered in distinct ways by different types of inhibitors, which can be analyzed using methods like Lineweaver-Burk plots. khanacademy.org As a non-standard dicarboxylic amino acid, the structure of this compound suggests it could theoretically interact with enzymes that process structurally similar molecules, such as those involved in the metabolism of glutamate (B1630785) or aspartate. However, specific research detailing the substrate specificity or inhibitory potential of this compound against particular enzyme systems is not extensively covered in the scientific literature. Consequently, kinetic data such as Km or inhibitory constants (Ki) for its interactions are not available.

Influence on Protein Aggregation Dynamics: Electrostatic and Steric Contributions

Protein aggregation is a process where misfolded proteins associate to form larger, often insoluble, structures that can be detrimental to cellular function. nih.gov This process is frequently mediated by short, aggregation-prone regions (APRs) within a protein's sequence, which can become exposed during cellular stress or mutation. nih.gov Nature has evolved mechanisms to control this phenomenon, including the use of "gatekeeper" amino acid residues that flank APRs and prevent them from self-associating. nih.gov

Research has utilized 2-aminoheptanedioic acid (AHD), a non-natural amino acid, to investigate the biophysical principles of this gatekeeping function. AHD serves as a longer-chain analogue of the natural acidic amino acids, aspartic acid (Asp) and glutamic acid (Glu). nih.gov

Electrostatic and Steric Contributions The primary mechanism by which acidic residues like Asp, Glu, and AHD inhibit aggregation is through electrostatic repulsion. The negatively charged carboxyl group in their side chains creates a repulsive force that prevents the close association of APRs. nih.gov It was hypothesized that the longer aliphatic side chain of AHD—containing four methyl groups compared to one in Asp and two in Glu—would provide an additional steric hindrance and enhance this repulsive effect. nih.gov

Detailed Research Findings To test this hypothesis, the aggregation kinetics of peptides containing APRs flanked by different gatekeeper residues were measured using techniques such as time-resolved dynamic light scattering (DLS). nih.govnih.gov This method monitors the average particle size in a solution over time to track the progress of aggregation. nih.govmedium.com

The experimental results showed that while acidic gatekeepers (Asp, Glu, and AHD) were significantly more effective at inhibiting aggregation than basic ones (lysine and arginine), the extended side chain of AHD did not provide a notable advantage over its natural counterparts, Glu and Asp. nih.gov The aggregation kinetics were not substantially altered by the increased side-chain length of the negatively charged gatekeeper. nih.gov This key finding suggests that the potent anti-aggregation effect of these acidic residues is primarily derived from the intrinsic chemical nature and charge of the carboxyl group itself, rather than steric contributions from the length of the aliphatic chain. nih.gov

| Gatekeeper Residue | Type | Key Structural Feature | Observed Effect on Aggregation Dynamics |

|---|---|---|---|

| Aspartic acid (Asp) | Natural, Acidic | Short side chain with one methyl group and a carboxyl group. | Strongly inhibits aggregation through electrostatic repulsion. |

| Glutamic acid (Glu) | Natural, Acidic | Side chain with two methyl groups and a carboxyl group. | Strongly inhibits aggregation through electrostatic repulsion. |

| 2-Aminoheptanedioic acid (AHD) | Non-natural, Acidic | Longer side chain with four methyl groups and a carboxyl group. | Effectively inhibits aggregation, but shows no significant enhancement compared to Asp and Glu, indicating that the electrostatic effect of the carboxyl group is the dominant inhibitory factor. |

Modulation of Cellular Metabolic States in in vitro and in vivo Research Models

Amino acids are fundamental to cellular function not only as constituents of proteins but also as active participants in metabolic regulation. nih.gov They can act as signaling molecules that modulate key metabolic pathways, including those involved in glucose and lipid metabolism. mdpi.comjci.org For instance, studies have shown that mixtures of amino acids can exert a bidirectional influence on insulin (B600854) action, stimulating pathways related to protein synthesis while concurrently inhibiting steps critical for glucose transport and metabolism. jci.org This highlights a complex crosstalk between nutritional signals and hormonal action. jci.org

Research using in vitro models like HepG2 cells has demonstrated how specific amino acids can alter hepatic fat accumulation and gluconeogenesis. mdpi.com Similarly, in vivo studies in animal models are used to trace the metabolic fate of labeled amino acids and understand their contribution to energy homeostasis in various tissues, including the heart. mdpi.comcardiologyresearchjournal.com These models are crucial for elucidating the mechanisms by which amino acids influence systemic metabolic states. cardiologyresearchjournal.comnih.gov

Despite this broad understanding of the metabolic roles of common amino acids, specific studies detailing the modulation of cellular metabolic states by this compound in either in vitro or in vivo research models are not prominently featured in the existing scientific literature.

Role in Differentiating Metabolic Profiles in Research Cohorts

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, has become a powerful tool for identifying biomarkers associated with disease states. researchgate.net By analyzing the metabolic profiles of large groups of individuals (cohorts), researchers can identify specific metabolites whose concentrations differ significantly between healthy subjects and those with a particular condition, or between different stages of a disease. researchgate.netresearchgate.net

Amino acids have frequently emerged as important differentiating metabolites in this context. For example, in a long-term cohort study (the Framingham Heart Study), the metabolite 2-aminoadipic acid (a six-carbon dicarboxylic amino acid, distinct from the seven-carbon 2-aminoheptanedioic acid) was strongly associated with the future risk of developing type 2 diabetes. nih.govnih.gov Individuals with the highest levels of 2-aminoadipic acid had a significantly greater risk of disease onset years later. nih.govnih.gov Other studies have identified profiles of branched-chain and aromatic amino acids that can distinguish individuals with insulin resistance or diabetic kidney disease from healthy controls. researchgate.net

While the principle of using amino acid profiles to differentiate research cohorts is well-established, this compound has not been identified as a key differentiating metabolite in the major metabolomic cohort studies reviewed in the scientific literature.

Applications of R 2 Aminoheptanedioic Acid in Biochemical Engineering and Research Tools

Building Block for Advanced Polymeric Materials and Specialty Chemicals (e.g., Nylon Intermediates)

The molecular architecture of (R)-2-Aminoheptanedioic acid, featuring two carboxylic acid groups and one amino group, positions it as a compelling building block for the synthesis of advanced polymers. In polymer chemistry, monomers with multiple reactive functional groups are essential for creating diverse polymeric structures. Polyamides, a major class of synthetic polymers, are generally produced through the polycondensation of a dicarboxylic acid and a diamine researchgate.net.

This compound contains the necessary functional groups to participate in such polymerization reactions. The two carboxylic acid groups can react with diamines, while the amino group can react with dicarboxylic acids. This trifunctional nature allows it to act as a monomer that can potentially lead to the formation of branched or cross-linked polyamides. Unlike the linear chains found in conventional nylons like Nylon 6,6 (formed from the bifunctional monomers adipic acid and hexamethylenediamine), the inclusion of a trifunctional monomer like this compound could be leveraged to create polymers with modified properties, such as increased rigidity, thermal stability, or altered solubility.

While direct large-scale application as a primary nylon intermediate is not widely documented, its structure is analogous to the diacid monomers used in the synthesis of various nylons researchgate.netgoogle.comresearchgate.net. This makes it a candidate for creating specialty polyamides or for use as an additive to modify the properties of existing polymers. The synthesis of polymers from bio-derived monomers is an area of increasing interest, and non-proteinogenic amino acids represent a source of chiral, functionalized building blocks amerigoscientific.com.

Table 1: Comparison of Functional Groups in this compound and Standard Nylon Monomers

| Compound | Monomer Type | Functional Groups | Potential Polymer Structure |

| This compound | Amino-dicarboxylic acid | 2x Carboxyl (-COOH), 1x Amino (-NH2) | Branched/Cross-linked Polyamide |

| Adipic acid | Dicarboxylic acid | 2x Carboxyl (-COOH) | Linear Polyamide (with diamine) |

| Hexamethylenediamine | Diamine | 2x Amino (-NH2) | Linear Polyamide (with diacid) |

| 6-Aminohexanoic acid | Amino-carboxylic acid | 1x Carboxyl (-COOH), 1x Amino (-NH2) | Linear Polyamide |

Development of Advanced Research Probes and Biological Tools

In biomedical research and diagnostics, chemical probes and biological tools are indispensable for visualizing, tracking, and understanding complex biological processes. The development of these tools often involves the chemical modification, or derivatization, of a core molecular scaffold to attach reporter groups such as fluorescent dyes, biotin tags, or radioactive isotopes actascientific.commdpi.com.

This compound serves as an excellent scaffold for such modifications due to its three reactive functional groups. The primary amine group is a particularly common target for derivatization. It can readily react with a variety of reagents to form stable covalent bonds. For instance, N-hydroxysuccinimide (NHS) esters of fluorescent dyes can react with the amino group to create a fluorescently labeled version of the molecule. This process, known as pre-column derivatization, is a well-established technique used to enhance the detection of amino acids in analytical methods like High-Performance Liquid Chromatography (HPLC) chromatographyonline.comnih.gov.

The carboxylic acid groups also offer handles for chemical modification, allowing for the attachment of different types of functional moieties. This versatility enables the synthesis of a wide range of derivatives from a single starting compound. By strategically modifying this compound, researchers can design and synthesize novel probes to investigate biological systems, such as enzyme activity or receptor binding, where the seven-carbon backbone may provide specific binding characteristics.

Table 2: Potential Derivatization Reactions for Creating Research Tools

| Functional Group | Reagent Class | Resulting Linkage | Application Example |

| Amino (-NH2) | N-Hydroxysuccinimide (NHS) Esters | Amide | Attaching fluorescent dyes for imaging |

| Amino (-NH2) | Isothiocyanates | Thiourea | Creating tagged molecules for affinity purification |

| Carboxyl (-COOH) | Carbodiimides (e.g., EDC) + Amine | Amide | Coupling to other biomolecules or surfaces |

| Carboxyl (-COOH) | Alcohols + Acid Catalyst | Ester | Modifying solubility and pharmacokinetic properties |

Reference Materials in Analytical Chemistry and Metabolomics Research

The accuracy, reproducibility, and reliability of analytical measurements are paramount in scientific research. Analytical standards and reference materials are highly purified compounds used to calibrate instruments, validate methodologies, and ensure the quality control of experimental data scbt.com. In fields like metabolomics, which involves the comprehensive study of small molecules in biological systems, the use of well-characterized reference materials is critical for the correct identification and quantification of metabolites nih.govthermofisher.com.

This compound is commercially available as a chemical compound of specified purity, which is a prerequisite for its use as an analytical standard sigmaaldrich.combldpharm.comspectrumchemical.comfluorochem.co.uk. It can serve several roles in an analytical workflow:

Qualitative Standard: Used to confirm the identity of a substance in a sample by comparing analytical properties such as retention time in chromatography and mass-to-charge ratio (m/z) in mass spectrometry.

Quantitative Standard: A precisely weighed amount can be used to create a calibration curve, allowing for the determination of the concentration of the same compound in unknown samples.

Internal Standard: In techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is a known amount of a compound added to samples to correct for variations in sample preparation and instrument response nih.gov. A stable isotope-labeled version of this compound would be an ideal internal standard for its unlabeled counterpart. Structurally similar, non-naturally occurring amino acids are also frequently used as internal standards for the analysis of naturally occurring amino acids nih.govresearchgate.netresearchgate.net.

Given that structurally related compounds like α-aminoadipic acid are known intermediates in metabolic pathways, this compound is a relevant compound for metabolomics studies focused on amino acid and fatty acid metabolism nih.gov. Its availability as a pure substance allows it to be used as a reference material to support the identification and quantification of novel or altered metabolic pathways in biomedical and clinical research.

Table 3: Roles of this compound as a Reference Material

| Role | Purpose | Analytical Technique(s) |

| Calibration Standard | To generate a standard curve for quantifying the analyte in samples. | HPLC, LC-MS, GC-MS |

| System Suitability Standard | To verify the performance and reproducibility of the analytical system. | HPLC, LC-MS, GC-MS |

| Internal Standard | To correct for analytical variability during sample processing and analysis. | LC-MS, GC-MS |

| Reference Compound | To aid in the structural elucidation and identification of unknown metabolites. | NMR, Mass Spectrometry |

Emerging Research Frontiers and Future Perspectives

Integration with Systems Biology and Multi-omics Approaches

A holistic understanding of the role of (R)-2-Aminoheptanedioic acid in biological systems necessitates the integration of systems biology and multi-omics approaches. These strategies allow for a comprehensive view of the intricate molecular networks that govern cellular processes. thermofisher.comnih.govfrontlinegenomics.com While direct multi-omics studies on this compound are not yet prevalent, the application of these methodologies holds immense potential for future research.

Multi-omics platforms, including genomics, transcriptomics, proteomics, and metabolomics, provide layered insights into the biological impact of this compound. thermofisher.comfrontlinegenomics.com Genomics can identify the genes and genetic variants associated with the biosynthesis and metabolism of this amino acid, while transcriptomics can reveal how its presence influences gene expression. thermofisher.comfrontlinegenomics.com Proteomics can then identify the proteins that are directly involved in its pathways or whose abundance is altered in its presence. thermofisher.com Finally, metabolomics can provide a snapshot of the metabolic state of a cell or organism, revealing the downstream effects of this compound on other metabolites. thermofisher.comdovepress.com

The integration of these diverse datasets can help to construct comprehensive models of the metabolic and signaling pathways involving this compound. nih.gov This systems-level understanding can uncover previously unknown functions and interactions, paving the way for targeted therapeutic interventions and biotechnological applications. nih.govnih.gov

Table 1: Potential Applications of Multi-omics in this compound Research

| Omics Discipline | Potential Application |

| Genomics | Identification of genes encoding enzymes for biosynthesis and catabolism. thermofisher.comfrontlinegenomics.com |

| Transcriptomics | Understanding the regulatory networks affected by this compound. thermofisher.comfrontlinegenomics.com |

| Proteomics | Identifying protein-protein interactions and post-translational modifications influenced by the compound. thermofisher.com |

| Metabolomics | Elucidating the metabolic fate and downstream effects of this compound. thermofisher.comdovepress.com |

| Integrative Omics | Constructing predictive models of its biological roles and interactions. nih.gov |

Novel Enzyme Discovery and Engineering for Modulating this compound Pathways

The biosynthesis of noncanonical amino acids like this compound is a promising area for enzyme discovery and engineering. nih.gov While the natural biosynthetic pathways for this specific amino acid are not fully elucidated, advancements in biocatalysis offer tools to develop novel enzymatic routes for its production. nih.gov The use of enzymes for chemical synthesis is advantageous due to their high selectivity and mild reaction conditions. nih.gov

Researchers are increasingly exploring the vast diversity of microbial enzymes for novel catalytic activities. nih.gov Techniques such as genome mining and functional metagenomics can be employed to screen for enzymes capable of synthesizing dicarboxylic amino acids. Furthermore, protein engineering strategies, including directed evolution and rational design, can be used to improve the efficiency, substrate specificity, and stereoselectivity of existing enzymes. nih.gov For instance, ammonia lyases, which catalyze the asymmetric addition of ammonia to a double bond, could be engineered to accept substrates relevant to the synthesis of this compound. nih.gov Similarly, transaminases are another class of enzymes that are promising candidates for engineering to produce chiral amines from keto acids. researchgate.net

The development of novel biocatalysts for this compound will not only provide sustainable and environmentally friendly production methods but also enable the synthesis of novel derivatives with potentially enhanced biological activities.

Table 2: Potential Enzyme Classes for Engineering this compound Synthesis

| Enzyme Class | Catalytic Function | Potential for Engineering |

| Ammonia Lyases | Asymmetric addition of ammonia to C=C bonds. nih.gov | Can be engineered to act on novel substrates for direct amination. |

| Transaminases | Transfer of an amino group from a donor to a keto acid. researchgate.net | Can be modified to accept specific dicarboxylic keto-acid precursors. |

| Dehydrogenases | Reduction of imines to amines. | Can be used in reductive amination pathways. |

| Enzymes from microbial pathways | Various reactions in the biosynthesis of dicarboxylic acids. kaist.ac.krresearchgate.net | Can be harnessed and optimized for the production of this compound. |

Innovations in Stereoselective Synthetic Methodologies

The development of efficient and highly stereoselective synthetic methods is crucial for accessing enantiomerically pure this compound for research and potential applications. ineosopen.orgresearchgate.net Recent years have witnessed significant progress in the asymmetric synthesis of α-amino acids, with a focus on improving yields, stereoselectivity, and the use of more sustainable chemical processes. ineosopen.org

Modern synthetic strategies are moving beyond classical methods to incorporate innovative approaches such as radical reactions and photoredox catalysis. ineosopen.org These methods often proceed under mild conditions and exhibit high functional group tolerance. ineosopen.org The use of chiral auxiliaries and catalysts remains a cornerstone of asymmetric synthesis, with ongoing research focused on developing more efficient and recyclable catalytic systems. ineosopen.orgresearchgate.netrsc.org

For the synthesis of this compound, methodologies that allow for the precise installation of the stereocenter at the α-carbon are of particular interest. This includes catalytic asymmetric hydrogenation of prochiral precursors and enantioselective alkylation of glycine-derived enolates. acs.org The development of novel synthetic routes that are both scalable and environmentally benign will be a key driver for the future exploration of this compound and its derivatives.

Deeper Exploration of Host-Microbe Metabolic Interplay Involving 2-Aminoheptanedioic Acid

The human gut microbiome plays a critical role in host metabolism, including the processing of amino acids. nih.govannualreviews.orgmdpi.comrsc.orgnih.gov Gut microbes can both synthesize and catabolize amino acids, producing a diverse array of metabolites that can influence host physiology. nih.govmdpi.comrsc.orgnih.gov While the specific role of 2-aminoheptanedioic acid in host-microbe interactions is yet to be fully elucidated, its nature as a non-proteinogenic amino acid suggests it could be a substrate for microbial metabolism or a signaling molecule in the gut.

Dietary proteins that escape digestion in the upper gastrointestinal tract are fermented by the colonic microbiota, leading to the production of various metabolites, including short-chain fatty acids and biogenic amines. nih.govrsc.org It is plausible that 2-aminoheptanedioic acid, if present in the diet or produced endogenously, could be metabolized by gut bacteria through pathways such as decarboxylation or deamination. rsc.orgfrontiersin.org The resulting metabolites could then interact with host cells, influencing immune responses, gut barrier function, and even neurotransmission. frontiersin.orgnih.gov

Future research in this area should focus on identifying the specific gut microbes and enzymatic pathways involved in the metabolism of 2-aminoheptanedioic acid. This could be achieved through a combination of metabolomics, metagenomics, and in vitro fermentation studies with specific bacterial strains. A deeper understanding of this metabolic interplay could reveal novel therapeutic targets for modulating host health through the gut microbiome.

Untapped Biological Roles and Discovery of Novel Bioactive Derivatives

While 2-aminoheptanedioic acid is known to be a component of bacterial peptidoglycan, a crucial polymer for the structural integrity of the bacterial cell wall, its other biological roles remain largely unexplored. wikipedia.orgglycopedia.eunih.govlibretexts.org As a non-proteinogenic amino acid, it is not incorporated into proteins during ribosomal synthesis, suggesting it may have other specialized functions. wikipedia.orgnih.govnih.gov

One area of potential interest is its role as a signaling molecule. Given that other amino acids and their derivatives act as neurotransmitters and neuromodulators, it is conceivable that this compound could have similar functions in the nervous system. Its dicarboxylic nature could allow it to interact with receptors for other dicarboxylic amino acids like glutamate (B1630785).

Furthermore, the chemical structure of this compound provides a scaffold for the synthesis of novel bioactive derivatives. researchgate.netresearchgate.net Modifications to the carboxylic acid groups or the amino group could lead to the development of compounds with a range of pharmacological activities. researchgate.netresearchgate.netmdpi.com For example, derivatives could be designed to target specific enzymes or receptors, leading to potential therapeutic applications in areas such as oncology, infectious diseases, and metabolic disorders. The exploration of these untapped biological roles and the rational design of novel derivatives represent exciting frontiers in the study of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.